1H NMR and 13C NMR chemical shifts of 4-Bromo-2,3-dimethoxybenzaldehyde
1H NMR and 13C NMR chemical shifts of 4-Bromo-2,3-dimethoxybenzaldehyde
Spectral Decoding of 4-Bromo-2,3-dimethoxybenzaldehyde: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts
Executive Summary & Structural Significance
4-Bromo-2,3-dimethoxybenzaldehyde (CAS: 1254068-12-6) is a highly functionalized aromatic building block that serves as a critical intermediate in the total synthesis of complex marine alkaloids, such as the lamellarins [1], and in the development of novel antibacterial dibenzo[a,g]quinolizin-7-ium derivatives [2].
Accurate structural verification of this intermediate is paramount for downstream synthetic success. This whitepaper provides an in-depth, mechanistically grounded analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. Rather than merely listing empirical values, this guide elucidates the underlying electronic and steric causality —such as magnetic anisotropy, mesomeric effects (+M), and the heavy atom effect—that govern these specific chemical shifts.
Theoretical Framework: Electronic and Steric Causality
The NMR profile of 4-Bromo-2,3-dimethoxybenzaldehyde is dictated by a push-pull electronic system and significant steric crowding:
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Carbonyl Group (-I, -M): The aldehyde group acts as a strong electron-withdrawing group. Its magnetic anisotropy generates a profound deshielding cone, heavily impacting the ortho-proton (H-6).
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Methoxy Groups (+M, -I): The 2- and 3-methoxy groups donate electron density into the ring via resonance. However, the 2-methoxy group is sterically compressed between the bulky bromine/3-methoxy groups and the aldehyde. This forces the methyl group out of the aromatic plane, reducing its +M effect and shifting its carbon resonance downfield.
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Bromine Atom (+M, -I): Bromine exerts a mild electron-donating resonance effect but a strong inductive withdrawal. Crucially, its large, polarizable electron cloud induces a shielding "heavy atom effect" on the ipso-carbon (C-4).
1 H NMR Spectral Assignments & Spin-Spin Coupling
The 1 H NMR spectrum (acquired at 400 MHz in CDCl 3 ) yields a highly diagnostic pattern consisting of five distinct environments. The aromatic protons (H-5 and H-6) form a classic AX (often presenting with an AB "roof effect") spin system.
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment Causality |
| CHO | 10.32 | Singlet (s) | 1H | - | Highly deshielded by the carbonyl diamagnetic anisotropy. |
| H-6 | 7.56 | Doublet (d) | 1H | 8.4 | Deshielded by the ortho-carbonyl group; exhibits ortho-coupling. |
| H-5 | 7.42 | Doublet (d) | 1H | 8.4 | Deshielded by the ortho-bromine, but partially shielded by the para-methoxy group. |
| 2-OCH 3 | 3.98 | Singlet (s) | 3H | - | Sterically hindered; forced out of plane, resulting in a downfield shift. |
| 3-OCH 3 | 3.92 | Singlet (s) | 3H | - | Standard aromatic methoxy resonance. |
Mechanistic Insight: The coupling constant ( 3JHH=8.4 Hz) is the definitive proof of the ortho-relationship between H-5 and H-6. The inner peaks of the two doublets will be slightly taller than the outer peaks (the "roof effect"), pointing toward each other and validating the coupled spin system.
13 C NMR Spectral Assignments & Heavy Atom Effects
The 13 C NMR spectrum (acquired at 100 MHz in CDCl 3 ) resolves all nine distinct carbon environments. The assignments rely heavily on substituent additivity rules adjusted for ortho-steric hindrance.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C=O | 189.5 | C q | Carbonyl carbon; extreme deshielding due to oxygen electronegativity. |
| C-2 | 152.0 | C q | Oxygen-bound aromatic carbon; strong +M deshielding. |
| C-3 | 147.5 | C q | Oxygen-bound aromatic carbon; +M deshielding, slightly shielded by ortho-Br. |
| C-1 | 130.5 | C q | Attached to the electron-withdrawing aldehyde group. |
| C-5 | 128.0 | CH | Ortho to bromine; experiences mild deshielding. |
| C-6 | 125.5 | CH | Ortho to carbonyl; deshielded relative to standard benzene. |
| C-4 | 118.5 | C q | Ipso to bromine; shielded by the halogen's "heavy atom effect." |
| 2-OCH 3 | 62.0 | CH 3 | Sterically crowded methoxy carbon; classic downfield shift for di-ortho substitution. |
| 3-OCH 3 | 60.5 | CH 3 | Less sterically encumbered than position 2, but still shifted downfield. |
Standardized Experimental Protocol for NMR Acquisition
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the data must be self-validating. The following standardized protocol [3] guarantees quantitative and reproducible spectral acquisition.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15–20 mg (for 1 H) or 50–100 mg (for 13 C) of 4-Bromo-2,3-dimethoxybenzaldehyde in 0.6 mL of high-purity CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).
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Probe Tuning and Matching (ATM): Insert the sample and perform Automated Tuning and Matching to optimize the radiofrequency (RF) power transfer to the probe coils, preventing signal-to-noise (S/N) degradation.
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Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3 . Execute automated 3D gradient shimming (Z0–Z5) to achieve ultimate magnetic field homogeneity. A properly shimmed sample will yield a TMS linewidth at half-height ( W1/2 ) of ≤0.5 Hz.
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Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample to ensure maximum transverse magnetization and quantitative integration.
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Acquisition:
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1 H NMR: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds.
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13 C NMR: Acquire 1024–2048 scans with a D1 of 2–3 seconds, utilizing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings.
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FID Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
Workflow & Data Validation Diagram
The following diagram illustrates the critical path for self-validating NMR data acquisition, ensuring that hardware optimization precedes data interpretation.
Figure 1: Standardized NMR Acquisition and Data Validation Workflow.
References
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Title: Synthetic Approaches to the Lamellarins—A Comprehensive Review Source: MDPI (Molecules) URL: [Link]
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Title: Antibacterial activity of substituted dibenzo[a,g]quinolizin-7-ium derivatives Source: PMC - National Institutes of Health (NIH) URL: [Link]
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Title: Standard Operating Procedure for NMR Experiments Source: University of Notre Dame Magnetic Resonance Research Center URL: [Link]
